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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of AN2718, a

novel benzoxaborole antifungal agent, with established topical treatments for inflammatory skin

conditions: crisaborole, ruxolitinib, pimecrolimus, and tacrolimus. This objective comparison is

supported by available preclinical and clinical experimental data to inform research and

development decisions.

Executive Summary
AN2718 is an antifungal agent in development for tinea pedis that functions by inhibiting fungal

protein synthesis. While detailed public safety and toxicity data for AN2718 is limited, this guide

contextualizes its profile against well-characterized topical agents. Crisaborole, a

phosphodiesterase 4 (PDE4) inhibitor, and ruxolitinib, a Janus kinase (JAK) inhibitor, represent

newer classes of non-steroidal anti-inflammatory drugs. Pimecrolimus and tacrolimus are

established topical calcineurin inhibitors (TCIs). This analysis highlights the differing

mechanisms of action and associated safety considerations for each compound class.

Mechanism of Action
The therapeutic effect and potential off-target toxicities of these agents are intrinsically linked to

their distinct mechanisms of action.
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Caption: AN2718 Mechanism of Action.

Comparative Safety and Toxicity Profiles
The following tables summarize key safety and toxicity findings from preclinical and clinical

studies for AN2718 and comparator topical agents.

Table 1: Preclinical Toxicity Data
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Parameter AN2718 Crisaborole Ruxolitinib
Pimecrolimu

s
Tacrolimus

Genotoxicity

Data not

publicly

available.

No evidence

of mutagenic

or clastogenic

potential in in

vitro and in

vivo

assays[1].

Data not

publicly

available.

Data not

publicly

available.

Data not

publicly

available.

Carcinogenici

ty

Data not

publicly

available.

Oral

administratio

n in rats

showed an

increased

incidence of

benign

granular cell

tumors in the

uterus with

cervix or

vagina at

high

doses[1]. A 2-

year dermal

carcinogenicit

y study in

mice was

also

conducted[2].

Preclinical

studies in

minipigs did

not indicate

systemic

toxicity[3].

Animal

studies

contributed to

a theoretical

risk of

malignancies,

forming the

basis for a

black-box

warning[4].

A dermal

carcinogenicit

y study in

mice showed

an increase

in lymphomas

at high

doses. A

photocarcino

genicity study

in hairless

mice showed

a decreased

time to skin

tumor

formation

with

concurrent

UV

exposure[5]

[6].

Reproductive

&

Development

al Toxicity

Data not

publicly

available.

No adverse

development

al effects

were

observed with

oral

Data not

publicly

available.

Data not

publicly

available.

Reproductive

toxicology

studies were

not

performed
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administratio

n in pregnant

rats and

rabbits[1][7]

[8]. Maternal

toxicity at

high doses in

rats was

associated

with

decreased

fetal body

weight and

delayed

skeletal

ossification[7]

.

with topical

tacrolimus[5].

Dermal

Irritation

Data not

publicly

available.

Tested as a

mild to

moderate

irritant in

rabbits[2].

Dermal and

ocular

irritation was

minimal to

negligible[3].

Generally

well-

tolerated.

Can cause

local irritation.

Systemic

Toxicity

Data not

publicly

available.

Minimal

systemic

absorption. A

9-month

dermal

toxicity study

in minipigs

showed an

absolute lack

of systemic

toxicity[2].

Minimal

systemic

absorption

with low

plasma

concentration

s observed in

preclinical

models[9]

[10].

Blood

concentration

s remain low,

even with

extensive

body area

treatment[11]

[12].

Minimal

systemic

absorption,

which is

approximatel

y 30-fold less

than with oral

immunosuppr

essive

doses[5].

Table 2: Clinical Safety and Adverse Events
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Adverse

Event Profile
AN2718 Crisaborole Ruxolitinib

Pimecrolimu

s
Tacrolimus

Common

Adverse

Events

Data from

clinical trials

not

extensively

published.

Application

site pain

(burning or

stinging) is

the most

common side

effect[4].

Swelling of

nasal

passages,

diarrhea,

bronchitis,

ear infection,

increased

eosinophil

counts,

urticaria,

folliculitis,

tonsillitis, and

runny nose

have been

reported, with

an incidence

similar to

placebo[13].

Application

site burning,

stinging, or

pruritus,

which

generally

improve with

continued

use[4].

Skin burning,

stinging,

redness,

soreness,

and pruritus,

most

common

during the

first few days

of

application[5].

Serious

Adverse

Events

Data not

publicly

available.

Hypersensitiv

ity reactions

at the

application

site or distant

sites have

been

reported[14].

A "black box"

warning

exists for

serious

infections,

major

adverse

cardiovascula

r events,

clotting,

cancer, and

all-cause

mortality,

based on

risks

associated

A "black box"

warning is in

place due to

a theoretical

risk of skin

malignancies

and

lymphoma

based on

animal

studies and

high-dose

systemic

calcineurin

inhibitor use

A "black box"

warning

highlights the

long-term

safety not

being

established

and rare

reports of

skin cancer

and

lymphoma[6].
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with oral JAK

inhibitors[13]

[15].

in transplant

patients[4].

Systemic

Side Effects

Data not

publicly

available.

Systemic

concentration

s are low and

an

accumulation

factor of 1.9

was

observed[7].

Plasma

concentration

s are minimal

and not

expected to

reach levels

associated

with adverse

events seen

with oral

therapy[10].

Minimal

systemic

exposure has

been

demonstrated

in

pharmacokin

etic studies,

even in

patients with

extensive

disease[16].

Systemic

absorption is

very low, with

blood

concentration

s below the

level of

quantification

in most

patients.

Long-term

Safety

Data not

publicly

available.

Safety has

been

demonstrated

for up to 52

weeks of

intermittent

use.

Approved for

short-term

and non-

continuous

chronic

treatment[13].

Long-term

use does not

carry the

risks of skin

atrophy

associated

with topical

corticosteroid

s[16].

Continuous

long-term use

should be

avoided[6].

Experimental Protocols and Workflows
Detailed experimental protocols for proprietary drug development programs are often not

publicly available. However, standardized methodologies are typically followed for regulatory

submissions. Below is a generalized workflow for a key preclinical safety assessment.

Click to download full resolution via product page

Caption: Generalized Dermal Toxicity Study Workflow.
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Conclusion
AN2718 presents a novel antifungal mechanism targeting fungal leucyl-tRNA synthetase. While

its clinical safety and toxicity profile is still emerging, a comprehensive understanding of the

safety profiles of existing topical agents is crucial for comparative assessment. Crisaborole

generally demonstrates a favorable local tolerability profile. Ruxolitinib, while effective, carries a

black-box warning related to its drug class (JAK inhibitors). The topical calcineurin inhibitors,

pimecrolimus and tacrolimus, are also effective but have a long-standing black-box warning

regarding a potential risk of malignancy. As more data on AN2718 becomes available, a more

direct and detailed comparison will be possible. This guide serves as a foundational reference

for researchers and drug development professionals, summarizing the current landscape of

safety and toxicity for these topical dermatological agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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